

# An In-depth Technical Guide to (2-Propoxyphenyl)methanol

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## Compound of Interest

Compound Name: (2-Propoxyphenyl)methanol

CAS No.: 112230-06-5

Cat. No.: B056339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Propoxyphenyl)methanol**, a key aromatic alcohol derivative. It details its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and safety protocols, offering a vital resource for professionals in organic synthesis and medicinal chemistry.

## Core Molecular Attributes

**(2-Propoxyphenyl)methanol**, an organic compound featuring a phenyl ring substituted with both a propoxy and a hydroxymethyl group at the ortho positions, possesses a unique structural arrangement that influences its chemical behavior and potential applications.

Molecular Formula:  $C_{10}H_{14}O_2$

Molecular Weight: 166.22 g/mol

The spatial orientation of the propoxy and methanol groups facilitates intramolecular interactions and dictates its reactivity in various chemical transformations.

Identifier	Value
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	166.22 g/mol
InChI	1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3
SMILES	CCCOC1=CC=CC=C1CO
Physical Form	Solid

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O2 [label="OH"];
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// Benzene ring
C1 -- C2;
C2 -- C3;
```

```
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituents
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O1 -- C8;
C8 -- C9;
C9 -- C10;
C2 -- C11;
C11 -- O2;

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Caption: 2D structure of **(2-Propoxyphenyl)methanol**.

## Synthesis and Mechanistic Considerations

The primary route for the synthesis of **(2-Propoxyphenyl)methanol** involves the reduction of the corresponding aldehyde, 2-propoxybenzaldehyde. This transformation is a cornerstone of

organic synthesis, offering high yields and selectivity.

## Experimental Protocol: Reduction of 2-Propoxybenzaldehyde

This protocol details the reduction of 2-propoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.

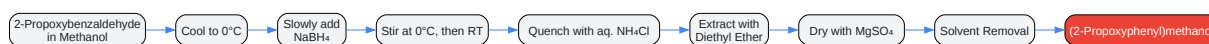
Materials:

- 2-Propoxybenzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol (or Ethanol)
- Diethyl ether (or other suitable extraction solvent)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve 2-propoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to  $0\text{ }^\circ\text{C}$  in an ice bath. This is crucial to control the reaction rate and prevent side reactions.

- **Addition of Reducing Agent:** Slowly add sodium borohydride to the cooled solution in small portions. The slow addition helps to manage the exothermic nature of the reaction.
- **Reaction:** Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the resulting borate esters.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic layers are combined.
- **Washing and Drying:** Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **(2-Propoxyphenyl)methanol**.
- **Purification (Optional):** The crude product can be further purified by column chromatography on silica gel if necessary.



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Caption: Workflow for the synthesis of **(2-Propoxyphenyl)methanol**.

**Mechanistic Insight:** The reduction proceeds via the nucleophilic addition of a hydride ion ( $\text{H}^-$ ) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the aqueous workup to yield the primary alcohol. The use of a protic solvent like methanol facilitates the reaction by activating the borohydride and protonating the intermediate alkoxide.

## Spectroscopic Characterization

The structural elucidation of **(2-Propoxyphenyl)methanol** relies on a combination of spectroscopic techniques. While a specific experimental spectrum for this compound is not publicly available from the supplier, the expected spectral features can be predicted based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the propoxy chain protons, and the hydroxyl proton. The aromatic protons will likely appear as a multiplet in the range of  $\delta$  6.8-7.4 ppm. The benzylic methylene protons ( $-\text{CH}_2\text{OH}$ ) would be a singlet or a doublet (if coupled to the hydroxyl proton) around  $\delta$  4.6 ppm. The propoxy group will exhibit a triplet for the terminal methyl group ( $\sim\delta$  1.0 ppm), a sextet for the central methylene group ( $\sim\delta$  1.8 ppm), and a triplet for the methylene group attached to the oxygen ( $\sim\delta$  4.0 ppm). The hydroxyl proton signal is typically a broad singlet with a variable chemical shift depending on concentration and solvent.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show ten distinct signals. The aromatic carbons will resonate in the  $\delta$  110-160 ppm region, with the carbon bearing the propoxy group being the most downfield. The benzylic carbon ( $-\text{CH}_2\text{OH}$ ) is expected around  $\delta$  60-65 ppm. The carbons of the propoxy chain will appear at approximately  $\delta$  10 ppm ( $\text{CH}_3$ ),  $\delta$  22 ppm ( $-\text{CH}_2-$ ), and  $\delta$  70 ppm ( $-\text{O}-\text{CH}_2-$ ).

### Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$ , which is indicative of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations from the aromatic ring and the alkyl chain will be observed around 2850-3000  $\text{cm}^{-1}$ . The C-O stretching of the alcohol and the ether will appear in the fingerprint region, typically between 1000-1300  $\text{cm}^{-1}$ . Aromatic C=C stretching bands will be present in the 1450-1600  $\text{cm}^{-1}$  region.

### Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak  $[M]^+$  at  $m/z$  166 is expected. A prominent fragment would be the loss of a water molecule  $[M-H_2O]^+$  at  $m/z$  148. Another significant fragmentation pathway would be the cleavage of the C-C bond between the aromatic ring and the methanol group, leading to the formation of a tropylium ion or related fragments. Cleavage of the propoxy chain would also contribute to the fragmentation pattern.

## Physicochemical Properties and Solubility

While specific experimental data for **(2-Propoxyphenyl)methanol** is limited, its properties can be inferred from its structure and comparison with similar compounds like benzyl alcohol.

- **Physical State:** It is commercially available as a solid.
- **Solubility:** As an alcohol with a significant hydrocarbon portion, it is expected to have limited solubility in water but good solubility in a range of organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).[1][2] The presence of the hydroxyl group allows for hydrogen bonding, which influences its solubility in protic solvents.

## Applications in Research and Development

Alkoxy-substituted benzyl alcohols are valuable intermediates in organic synthesis and medicinal chemistry.

- **Synthetic Intermediates:** The hydroxyl group can be easily converted into other functional groups, making it a versatile building block for more complex molecules. It can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be substituted to form ethers or esters.
- **Medicinal Chemistry:** The alkoxy-phenyl motif is present in numerous biologically active compounds. Therefore, **(2-Propoxyphenyl)methanol** can serve as a precursor for the synthesis of novel drug candidates. Benzyl alcohol derivatives are known to be used as preservatives in pharmaceutical formulations and can possess anesthetic properties.[3]

## Safety and Handling

**(2-Propoxyphenyl)methanol** is classified as acutely toxic if swallowed.

GHS Hazard Statements: H301 (Toxic if swallowed)

Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)

Handling:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust or vapors.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

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